molecular formula C14H24N4O10 B587147 2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide CAS No. 187988-46-1

2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide

Cat. No.: B587147
CAS No.: 187988-46-1
M. Wt: 408.364
InChI Key: CYVRAOFCZKOGIO-LODBTCKLSA-N
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Description

2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide is a complex carbohydrate derivative. This compound is notable for its unique structure, which includes an azide group, making it a valuable intermediate in various chemical and biological applications. The presence of both acetylamino and deoxy groups, along with the beta-D-galactopyranosyl and beta-D-glucopyranosyl moieties, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide typically involves multiple steps. One common method starts with the protection of hydroxyl groups on the glucopyranosyl and galactopyranosyl units. This is followed by the introduction of the azide group through nucleophilic substitution reactions. The acetylamino group is then introduced via acetylation reactions. The final product is obtained after deprotection of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, which offers higher specificity and yield. For example, the use of E461G-β-galactosidase has been reported to catalyze the synthesis of similar compounds with high efficiency . This method involves the reaction of 0-nitrophenyl-β-D-galactopyranoside with azide in the presence of the enzyme, followed by purification steps such as extraction, chromatography, and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to replace the azide group.

Major Products

The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide involves its interaction with specific molecular targets, such as enzymes and receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical assays and labeling techniques. Additionally, the acetylamino and deoxy groups can modulate the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-2-deoxy-D-galactose
  • 2-Azido-2-deoxy-D-glucose
  • 1-Azido-1-deoxy-beta-D-galactopyranoside

Uniqueness

Compared to these similar compounds, 2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide is unique due to the presence of both acetylamino and deoxy groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups with the azide moiety provides a versatile platform for various synthetic and research applications .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-azido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O10/c1-4(21)16-7-9(23)12(6(3-20)26-13(7)17-18-15)28-14-11(25)10(24)8(22)5(2-19)27-14/h5-14,19-20,22-25H,2-3H2,1H3,(H,16,21)/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVRAOFCZKOGIO-LODBTCKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746927
Record name N-[(2R,3R,4R,5S,6R)-2-Azido-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187988-46-1
Record name N-[(2R,3R,4R,5S,6R)-2-Azido-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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